Stereochemical Uniqueness of Talo-Configuration
2-Acetamido-2-deoxy-D-talopyranose possesses a unique talo-configuration, which differs from the more common gluco-, galacto-, and manno-configurations of other N-acetylhexosamines. This is a critical differentiator for applications requiring specific stereochemical interactions. The configuration is defined by the relative orientations of the hydroxyl groups at the C-2, C-3, and C-4 positions, leading to distinct molecular shapes and hydrogen-bonding networks [1].
| Evidence Dimension | Stereochemical Configuration (C-2, C-3, C-4) |
|---|---|
| Target Compound Data | talo-configuration (C-2 axial, C-3 equatorial, C-4 axial in pyranose form) |
| Comparator Or Baseline | N-Acetyl-D-glucosamine (gluco-configuration), N-Acetyl-D-galactosamine (galacto-configuration), N-Acetyl-D-mannosamine (manno-configuration) |
| Quantified Difference | Structural divergence: Epimer at C-2 relative to galactose; epimer at C-4 relative to mannose. |
| Conditions | Stereochemical analysis based on pyranose ring conformation. |
Why This Matters
This stereochemical uniqueness is the foundation for selective enzyme recognition and binding, as demonstrated in the subsequent evidence items.
- [1] Wikipedia. (2024). Talose. Retrieved from https://en.wikipedia.org/wiki/Talose View Source
